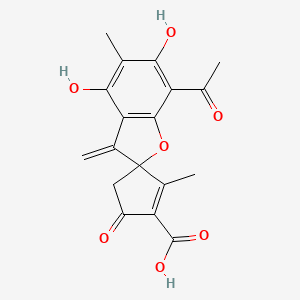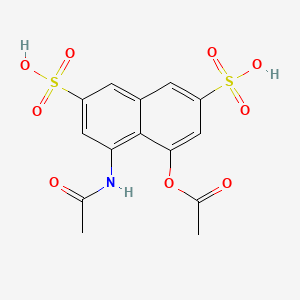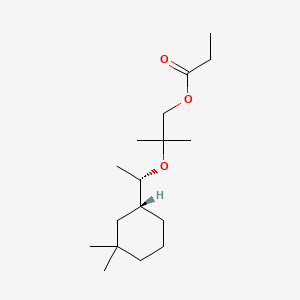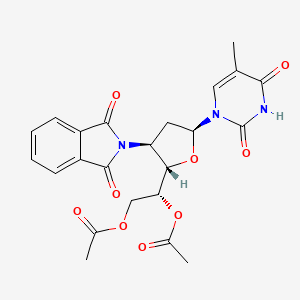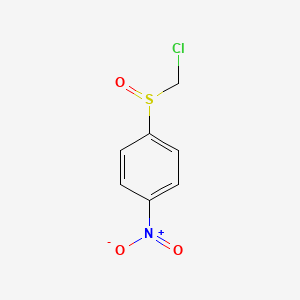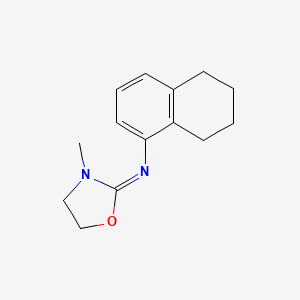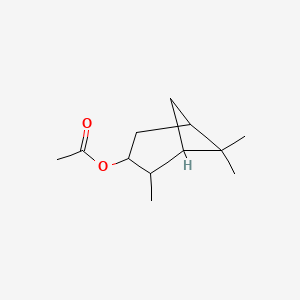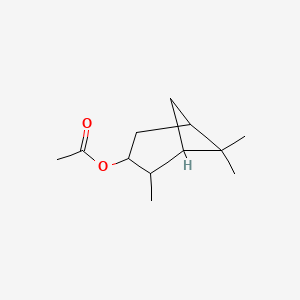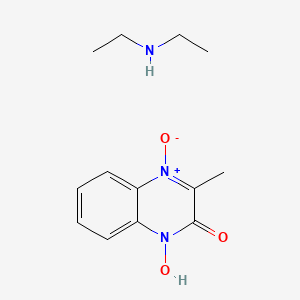
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one is a complex organic compound that combines the properties of an amine and a quinoxaline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-hydroxy-3-methylquinoxalin-2-one with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and solvents, with precise control over temperature and pressure to maximize efficiency and yield. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of N-alkylated quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in cancer therapy, as it can inhibit the growth of certain cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one involves its interaction with cellular components. The compound can bind to specific enzymes or receptors, altering their activity. For example, in antimicrobial applications, it may inhibit the synthesis of essential cell wall components, leading to cell death. In cancer therapy, it may interfere with DNA replication or repair mechanisms, inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylethanamine: Similar structure but with a methyl group instead of an ethyl group.
1-hydroxy-3-methylquinoxalin-2-one: Lacks the ethylamine group.
Quinoxaline derivatives: Various derivatives with different substituents on the quinoxaline ring.
Uniqueness
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one is unique due to its combined amine and quinoxaline structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
60144-25-4 |
|---|---|
Molekularformel |
C13H19N3O3 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
N-ethylethanamine;1-hydroxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C9H8N2O3.C4H11N/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13;1-3-5-4-2/h2-5,14H,1H3;5H,3-4H2,1-2H3 |
InChI-Schlüssel |
NNVJXBWYMHCGEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.CC1=[N+](C2=CC=CC=C2N(C1=O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





